2-Fluoro-3-nitro-4-picoline
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Overview
Description
2-Fluoro-3-nitro-4-picoline is an organic compound with the chemical formula C6H5FN2O2 It is a derivative of picoline, a methyl-substituted pyridine, and features both a fluorine atom and a nitro group attached to the pyridine ring
Mechanism of Action
Biochemical Pathways
The biochemical pathways affected by 2-Fluoro-3-nitro-4-picoline are currently unknown . Given its structural similarity to other picoline derivatives, it may potentially influence pathways involving pyridine-containing enzymes or receptors. More research is needed to identify the specific pathways and their downstream effects.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound Factors such as pH, temperature, and the presence of other molecules could affect the compound’s stability and its interactions with targets
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Fluoro-3-nitro-4-picoline typically involves the nitration of 2-fluoro-4-methylpyridine. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the pyridine ring.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters such as temperature, concentration of reagents, and reaction time to maximize yield and purity. The product is then purified using techniques such as recrystallization or distillation.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often leading to the formation of corresponding pyridine N-oxides.
Reduction: The nitro group in this compound can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atom in this compound can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Pyridine N-oxides.
Reduction: 2-Fluoro-3-amino-4-picoline.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Fluoro-3-nitro-4-picoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: It is used in the production of specialty chemicals and materials, including dyes and pigments.
Comparison with Similar Compounds
- 2-Fluoro-4-methylpyridine
- 3-Nitro-4-picoline
- 2-Fluoro-3-amino-4-picoline
Comparison: 2-Fluoro-3-nitro-4-picoline is unique due to the simultaneous presence of both a fluorine atom and a nitro group on the pyridine ring. This combination imparts distinct chemical reactivity and potential biological activity compared to its analogs. For instance, 2-Fluoro-4-methylpyridine lacks the nitro group, which significantly alters its chemical behavior and applications. Similarly, 3-Nitro-4-picoline does not have the fluorine atom, affecting its reactivity in nucleophilic substitution reactions.
Properties
IUPAC Name |
2-fluoro-4-methyl-3-nitropyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2O2/c1-4-2-3-8-6(7)5(4)9(10)11/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHFWLUBEJKXLN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC=C1)F)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60496864 |
Source
|
Record name | 2-Fluoro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19346-43-1 |
Source
|
Record name | 2-Fluoro-4-methyl-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60496864 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 19346-43-1 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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